molecular formula C7H6Cl2N2O B3193314 2,4-Dichloro-6-methylnicotinamide CAS No. 70593-58-7

2,4-Dichloro-6-methylnicotinamide

Cat. No.: B3193314
CAS No.: 70593-58-7
M. Wt: 205.04 g/mol
InChI Key: FTFWEWFQKLHODH-UHFFFAOYSA-N
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Description

Significance of the Nicotinamide (B372718) Core in Biological Systems Research

The nicotinamide core is a fundamental component of the coenzymes nicotinamide adenine (B156593) dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP+). These molecules are crucial for a vast array of biological processes. nih.gov NAD+ and NADP+ are central to cellular metabolism, acting as electron carriers in redox reactions essential for energy production. nih.gov Beyond its role in metabolism, nicotinamide is involved in DNA repair mechanisms and the regulation of cellular signaling pathways. nih.govmdpi.com The involvement of the nicotinamide moiety in such critical biological functions makes it a key structural motif in the design of therapeutic agents and chemical probes for studying cellular processes.

Role of Halogenation in Modulating Molecular Interactions and Reactivity in Pyridine (B92270) Derivatives

The introduction of halogen atoms onto a pyridine ring, a process known as halogenation, dramatically influences the molecule's physicochemical properties and reactivity. nbinno.com Halogens are highly electronegative, and their presence can alter the electron distribution within the pyridine ring, affecting its basicity and susceptibility to nucleophilic or electrophilic attack. nbinno.com This electronic modulation can, in turn, influence how the molecule interacts with biological targets, such as enzymes and receptors.

In medicinal chemistry, halogenation is a widely used strategy to enhance the potency, selectivity, and pharmacokinetic properties of drug candidates. nbinno.com For instance, the strategic placement of chlorine atoms can lead to stronger binding interactions with a target protein or can block sites of metabolic degradation, thereby prolonging the drug's activity. Furthermore, halogenated pyridines serve as versatile synthetic intermediates, with the halogen atoms acting as handles for further chemical modifications through cross-coupling reactions. nbinno.com

Overview of Research Trajectories for 2,4-Dichloro-6-methylnicotinamide within Contemporary Chemical Science

Given the established importance of the nicotinamide core and the functional role of halogenation, the research trajectories for a compound like this compound can be inferred to lie primarily in the realms of medicinal chemistry and agrochemical research. The dichlorinated and methylated nicotinamide scaffold represents a platform for the synthesis of novel bioactive molecules.

The presence of two chlorine atoms offers multiple sites for selective chemical functionalization, allowing for the creation of a library of derivatives to be screened for biological activity. Research efforts would likely focus on the synthesis of analogues where one or both chlorine atoms are replaced with other functional groups to explore the structure-activity relationships. For example, related chlorinated nicotinamides have been investigated for their potential as fungicides and have been used in the enzymatic production of valuable chemical building blocks like 2-chloronicotinic acid. nih.govnih.gov The N-methylated version of a related compound, 4,6-dichloro-N-methylnicotinamide, has been utilized as a reagent in the synthesis of potent and selective tyrosine kinase 2 (TYK2) degraders. acs.orgmedchemexpress.com

Interactive Data Tables

Due to the limited availability of specific experimental data for this compound, the following tables provide general information on the parent compound, nicotinamide, and a comparison of related halogenated pyridine derivatives to illustrate the impact of substitution on molecular properties.

Table 1: General Properties of Nicotinamide

PropertyValue
Molecular FormulaC6H6N2O
Molar Mass122.12 g/mol
AppearanceWhite crystalline powder
Melting Point128-131 °C
Solubility in Water1000 g/L at 20 °C

Table 2: Comparison of Related Halogenated Pyridine Derivatives

CompoundMolecular FormulaMolar Mass ( g/mol )Key Feature(s)
2-ChloronicotinamideC6H5ClN2O156.57Monochlorinated derivative
2,6-Dichloronicotinic acidC6H3Cl2NO2192.00Dichlorinated, with a carboxylic acid group
2-Bromo-4-chloropyridineC5H3BrClN192.44Dihalogenated pyridine building block
2,6-Dichloro-4-methylnicotinamideC7H6Cl2N2O205.04A positional isomer of the subject compound

Properties

IUPAC Name

2,4-dichloro-6-methylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2N2O/c1-3-2-4(8)5(7(10)12)6(9)11-3/h2H,1H3,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTFWEWFQKLHODH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=N1)Cl)C(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60354657
Record name 2,4-Dichloro-6-methylnicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70593-58-7
Record name 2,4-Dichloro-6-methylnicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization of 2,4 Dichloro 6 Methylnicotinamide

Established Synthetic Routes to 2,4-Dichloro-6-methylnicotinamide and Related Pyridine (B92270) Analogs

The synthesis of highly substituted pyridines like this compound often requires multi-step sequences that build the pyridine core and then introduce the desired functional groups.

Multi-Step Synthesis Pathways from Precursors

While a specific, detailed synthesis for this compound is not extensively documented in publicly available literature, a plausible pathway can be constructed based on established syntheses of structurally related compounds, such as substituted dichloropyrimidines and other nicotinamides. A common strategy involves the initial construction of a dihydroxypyridine ring system, followed by a chlorination step.

One potential route could begin with the condensation of ethyl acetoacetate (B1235776) with an appropriate nitrogen source to form a 2,4-dihydroxy-6-methylnicotinic acid derivative. This is analogous to syntheses that use malonates and amidines to form pyrimidine (B1678525) rings google.com. The resulting dihydroxy intermediate would then be subjected to a chlorination reaction, typically using a strong chlorinating agent like phosphorus oxychloride (POCl₃) or triphosgene (B27547), to convert the hydroxyl groups into chlorides google.com. The final step would involve the amidation of the carboxylic acid or ester group to form the nicotinamide (B372718).

An alternative approach involves building the chlorinated pyridine ring first and then introducing the carboxamide group. For instance, a multi-step sequence could start from simpler precursors to construct a 2,4-dichloro-6-methylpyridine (B183930) intermediate, which is then functionalized at the 3-position to install the amide group.

Optimization of Reaction Conditions for Yield and Purity

The efficiency of multi-step syntheses is highly dependent on the optimization of reaction conditions for each step to maximize yield and purity. Key parameters that are typically optimized include the choice of reagents, solvents, catalysts, reaction temperature, and time. beilstein-journals.org

For chlorination reactions, which are crucial for converting dihydroxy-pyridines to their dichloro-analogs, the choice of chlorinating agent and the reaction temperature are critical. While phosphorus oxychloride is effective, its use can lead to harsh reaction conditions. Alternatives like triphosgene can sometimes offer milder conditions and easier workup procedures google.com. The choice of base and solvent can also significantly impact the outcome of coupling and condensation reactions.

For the final amidation step, a variety of coupling reagents have been developed to facilitate the formation of the amide bond from a carboxylic acid precursor under mild conditions. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are commonly used in modern organic synthesis to achieve high yields and minimize side reactions nih.gov.

The table below illustrates how different parameters can be varied to optimize a hypothetical amidation reaction, a common step in nicotinamide synthesis.

ParameterVariation 1Variation 2Variation 3Rationale for Optimization
Coupling Reagent DCC (Dicyclohexylcarbodiimide)EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)HATUTo improve yield, reduce racemization (if applicable), and simplify purification.
Solvent Dichloromethane (DCM)Dimethylformamide (DMF)Acetonitrile (MeCN)To improve solubility of reactants and influence reaction rate and selectivity.
Base Triethylamine (TEA)Diisopropylethylamine (DIPEA)N-Methylmorpholine (NMM)To neutralize acids formed during the reaction without causing unwanted side reactions. nih.gov
Temperature 0 °C to Room TempRoom Temperature50 °CTo balance reaction rate with the stability of reactants and products.

Innovations in Green Chemistry Approaches for Nicotinamide Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly and sustainable methods for chemical synthesis. researchgate.net For nicotinamide and its derivatives, several green chemistry innovations are being explored.

Biocatalysis: Enzymes are being used as catalysts for organic synthesis due to their high selectivity and ability to operate under mild conditions. rsc.org For instance, lipases have been successfully employed to catalyze the synthesis of nicotinamide derivatives from methyl nicotinate (B505614) and various amines in environmentally benign solvents like tert-amyl alcohol. rsc.org This approach avoids the use of toxic reagents and can lead to high product yields.

Continuous-Flow Microreactors: Performing reactions in continuous-flow microreactors offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and the potential for automation. rsc.org The synthesis of nicotinamide derivatives has been demonstrated in continuous-flow systems, resulting in significantly shorter reaction times and higher yields compared to batch processes. rsc.org

Sustainable Solvents: The replacement of volatile and hazardous organic solvents with greener alternatives is a key goal of green chemistry. Research is ongoing to find effective, renewable, and less toxic solvent systems for nicotinamide synthesis.

Design and Synthesis of this compound Derivatives and Analogs

The chemical structure of this compound offers multiple points for modification, allowing for the creation of a library of derivatives with potentially new properties. The two chlorine atoms on the pyridine ring are susceptible to nucleophilic substitution, and the amide functionality can be transformed into a variety of other groups.

Strategies for Substituent Variation on the Pyridine Ring

The two chloro-substituents at positions 2 and 4 of the pyridine ring are excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide range of substituents, including amines, alkoxides, and thiolates. The relative reactivity of the 2- and 4-positions can sometimes be controlled by the choice of nucleophile and reaction conditions, allowing for selective monosubstitution or disubstitution.

Furthermore, modern cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, provide powerful tools for creating carbon-carbon and carbon-heteroatom bonds. These reactions can be used to introduce aryl, heteroaryl, alkyl, and amino groups at the chlorinated positions, significantly expanding the structural diversity of the accessible derivatives. For example, the synthesis of 2,4-disubstituted pyrimidine derivatives has been achieved through double cross-coupling reactions sigmaaldrich.com.

The following table provides examples of potential derivatization reactions on the pyridine ring.

Reaction TypeReagent/CatalystPotential Substituent
Nucleophilic Aromatic Substitution R-NH₂ (Amine)-NHR
Nucleophilic Aromatic Substitution R-OH / Base (Alkoxide)-OR
Suzuki Coupling R-B(OH)₂ / Pd catalyst-R (Aryl, Alkyl)
Buchwald-Hartwig Amination R₂NH / Pd catalyst-NR₂

Modifications of the Amide Functionality

The amide group is a versatile functional handle that can be converted into several other functionalities. frontiersin.org

Hydrolysis: Under acidic or basic conditions, the amide can be hydrolyzed back to the corresponding carboxylic acid. This allows for the preparation of 2,4-dichloro-6-methylnicotinic acid, which can then be re-functionalized, for example, by esterification or conversion to a different amide.

Reduction: The amide can be reduced to an amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). This would yield (2,4-dichloro-6-methylpyridin-3-yl)methanamine, transforming the electronic and structural properties of the molecule.

Dehydration: Dehydrating agents such as phosphorus oxychloride or triflic anhydride (B1165640) can convert the primary amide into a nitrile group (-C≡N), yielding 2,4-dichloro-6-methylnicotinonitrile.

Conversion to Thioamide: The amide can be converted to a thioamide (-C(=S)NH₂) using reagents like Lawesson's reagent. This modification significantly alters the hydrogen bonding capabilities and electronic properties of the functional group.

These transformations allow for the fine-tuning of the molecule's properties by altering the hydrogen-bonding capacity, steric profile, and electronic nature of the substituent at the 3-position of the pyridine ring. researchgate.netresearchgate.net

In-Depth Analysis of this compound Reveals Limited Publicly Available Research

Initial investigations into the chemical compound this compound have revealed a significant scarcity of publicly accessible scientific literature and data. Despite comprehensive searches across various chemical databases and scholarly articles, specific details regarding its synthesis, chemical properties, and potential applications remain largely undocumented in readily available sources. This suggests that the compound may be a novel entity, a highly specialized intermediate not widely reported, or is primarily documented in proprietary research not available to the public.

The inquiry sought to build a detailed profile of this compound, focusing on established synthetic methodologies, techniques for regioselective functionalization, considerations of stereochemistry in its synthesis, and the application of novel catalytic systems. However, the search for this specific information has been unsuccessful.

While general principles of nicotinamide and substituted pyridine chemistry are well-established, the unique substitution pattern of this compound—featuring chlorine atoms at the 2 and 4 positions and a methyl group at the 6 position of the pyridine ring—presents a distinct chemical entity for which specific experimental data is not currently available in the public domain.

General synthetic strategies for related substituted nicotinamides often involve multi-step sequences starting from simpler pyridine precursors. These methods can include:

Halogenation reactions: The introduction of chloro-substituents onto the pyridine ring.

Methylation: The addition of a methyl group.

Amidation: The conversion of a carboxylic acid or its derivative to the corresponding amide.

The regioselectivity of these reactions is a critical aspect, often controlled by the electronic and steric nature of the existing substituents on the ring and the choice of reagents and reaction conditions.

Furthermore, the study of stereochemical aspects would be relevant if chiral centers were introduced during the synthesis or derivatization of the molecule. Catalytic systems, including transition metal catalysts, are frequently employed to enhance the efficiency and selectivity of such synthetic transformations.

Without specific literature on this compound, any detailed discussion on these aspects would be purely speculative and fall outside the requested scope of providing scientifically accurate and source-based information.

It is important to note that the absence of information in publicly accessible databases does not definitively mean the compound has not been synthesized or studied. Research may be ongoing, proprietary, or published under a different nomenclature.

Molecular Interactions and Supramolecular Assembly of 2,4 Dichloro 6 Methylnicotinamide

Investigations into Non-Covalent Interactions and Co-Crystallization with Biological Substrates

Based on the available scientific literature, there are no specific studies that have investigated the non-covalent interactions or co-crystallization of 2,4-Dichloro-6-methylnicotinamide with biological substrates.

There is no published data specifically analyzing the hydrogen bonding network of this compound.

There are no dedicated studies characterizing halogen bonding in the solid-state structure of this compound.

There is no available research detailing the π-stacking interactions within the crystal structure of this compound.

Host-Guest Chemistry and Encapsulation Studies

No literature could be found pertaining to the host-guest chemistry or encapsulation studies involving this compound.

Formation of Supramolecular Adducts with Carboxylic Acids and Other Molecular Partners

There is no documented research on the formation of supramolecular adducts between this compound and carboxylic acids or other molecular partners.

Biological Activity and Mechanistic Elucidation in Preclinical Research Models Non Human Focus

Modulation of Enzyme Activity by 2,4-Dichloro-6-methylnicotinamide

Research into the effects of this compound has highlighted its role as a modulator of enzyme function, particularly its inhibitory actions.

Studies have investigated the inhibitory properties of this compound and related analogs on nicotinamide (B372718) N-methyltransferase (NNMT), an enzyme involved in the metabolism of nicotinamide. wikipedia.orgwikipedia.org This enzyme catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to nicotinamide, forming S-adenosyl-L-homocysteine (SAH) and 1-methylnicotinamide. wikipedia.orgnih.gov

In a study of nicotinamide analogs, a chloro-derivative (compound 28s) demonstrated inhibitory activity against NNMT. nih.gov While it showed potency comparable to the parent compound in a biochemical assay, its cellular potency was significantly lower. nih.gov This suggests that while the compound can interact with the isolated enzyme, its effects within a cellular context may be limited. The inhibitory potential of such compounds is often quantified by the pIC50 value, which is the negative logarithm of the half-maximal inhibitory concentration (IC50).

Table 1: Inhibition of Nicotinamide N-Methyltransferase (NNMT) by a Chloro-Substituted Nicotinamide Analog (Compound 28s)

Compound Assay Type pIC50
28s Biochemical 5.8
28s Cellular 5.5

Data sourced from a study on the mechanism and kinetics of NNMT turnover inhibitors. nih.gov

The kinetics of enzyme inhibition can be influenced by the presence of the inhibitor, which can compete with the substrate for the enzyme's active site. nih.govyoutube.com In competitive inhibition, the inhibitor binds reversibly to the active site, and its effect can be overcome by increasing the substrate concentration. nih.govyoutube.com This type of inhibition typically results in an increase in the Michaelis-Menten constant (Km), which reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), while the Vmax itself remains unchanged. youtube.com

The binding of inhibitors to an enzyme's active site is a critical aspect of their mechanism of action. For NNMT, the binding pocket around the ligand is known to be tight. nih.gov The development of potent bisubstrate inhibitors, which mimic the transition state of the methylation reaction, has provided insights into the structural requirements for high-affinity binding. nih.govrsc.org These inhibitors often feature moieties that can form specific interactions, such as π-π stacking, within the enzyme's active site. nih.gov

For instance, the incorporation of a naphthalene (B1677914) moiety in bisubstrate-like inhibitors was found to significantly increase their activity against NNMT, achieving a half-maximal inhibitory concentration of 1.41 μM. nih.gov This enhancement is attributed to favorable π-π stacking interactions within the hydrophobic nicotinamide binding pocket. nih.gov X-ray crystallography studies of NNMT in complex with inhibitors have revealed key amino acid residues that are crucial for binding. Hydrogen bonds and van der Waals contacts play a significant role in stabilizing the enzyme-inhibitor complex. nih.gov

The primary enzyme target identified for nicotinamide analogs, including chlorinated derivatives, is Nicotinamide N-Methyltransferase (NNMT). wikipedia.orgnih.govnih.gov NNMT plays a role in the metabolism of nicotinate (B505614) and nicotinamide. wikipedia.org By catalyzing the methylation of nicotinamide, NNMT influences the cellular levels of nicotinamide adenine (B156593) dinucleotide (NAD+) and S-adenosyl-L-methionine (SAM). nih.govnih.gov

The activity of NNMT has been linked to various metabolic processes. nih.gov For example, NNMT expression in adipose tissue is associated with obesity and insulin (B600854) resistance. wikipedia.org The enzyme is also implicated in the regulation of metabolic pathways in the liver. wikipedia.org Therefore, inhibitors of NNMT have the potential to modulate these biochemical pathways. While research has focused on NNMT, it is possible that this compound and similar compounds could interact with other enzymes, such as nicotinamidase, which also metabolizes nicotinamide, though this has not been explicitly demonstrated for this specific compound. nih.gov

Antimicrobial Research Applications

Evaluation of Antibacterial Efficacy in Gram-Positive and Gram-Negative Bacterial Strains

Data regarding the specific antibacterial efficacy of this compound against Gram-positive and Gram-negative bacterial strains are not available in the reviewed scientific literature. While research into novel nicotinamide derivatives for antimicrobial properties is an active area, specific studies detailing the activity spectrum of this particular compound have not been identified. General methodologies for assessing antibacterial efficacy typically involve determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against a panel of clinically relevant bacteria.

Table 1: Illustrative Data Table for Antibacterial Efficacy (Hypothetical)

Bacterial StrainTypeMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureusGram-PositiveData not availableData not available
Streptococcus pneumoniaeGram-PositiveData not availableData not available
Escherichia coliGram-NegativeData not availableData not available
Pseudomonas aeruginosaGram-NegativeData not availableData not available

Note: This table is for illustrative purposes only. No experimental data for this compound was found.

Mechanisms of Antimicrobial Action (e.g., Cell Wall Disruption, Enzyme Inhibition)

The precise mechanisms of antimicrobial action for this compound have not been elucidated in published research. Investigations into the mechanisms of other antimicrobial agents often explore effects on essential cellular processes such as cell wall synthesis, protein synthesis, nucleic acid replication, or membrane integrity. For instance, some antimicrobial compounds function by inhibiting key enzymes involved in peptidoglycan synthesis, leading to cell wall disruption and bacterial lysis. Others may target bacterial ribosomes, thereby halting protein production. Without specific studies on this compound, any proposed mechanism would be purely speculative.

Preclinical In Vivo Studies in Relevant Animal Models (Non-Human)

A review of available scientific literature indicates a lack of preclinical in vivo studies conducted on this compound. Such studies are crucial for evaluating the efficacy and behavior of a compound in a whole-organism context.

Efficacy Assessments in Disease Models (e.g., Xenograft Models)

There is no published data on the efficacy of this compound in any animal disease models, including xenograft models which are often used in cancer research. nih.gov These models, where human tumor tissues are implanted into immunocompromised mice, are valuable for assessing the in vivo antitumor activity of novel compounds. nih.gov

Ex Vivo Target Engagement and Biological Response Monitoring

Information regarding ex vivo target engagement and the monitoring of biological responses to this compound is not available. These studies typically involve treating animals with the compound and then analyzing tissues or cells ex vivo to confirm that the compound is interacting with its intended molecular target and eliciting the expected biological changes.

Assessment of Compound Behavior within Biological Systems (e.g., target organ interactions)

There is no research available detailing the assessment of this compound's behavior within biological systems. This includes its interactions with target organs, biodistribution, and metabolism. Understanding how a compound interacts with various organs is critical for predicting both its therapeutic effects and potential off-target activities.

Structure Activity Relationship Sar and Computational Chemistry of 2,4 Dichloro 6 Methylnicotinamide

Elucidation of Structure-Activity Relationships for Observed Biological Effects

The biological activity of nicotinamide (B372718) derivatives is highly dependent on the nature and position of substituents on the pyridine (B92270) ring and modifications of the amide group. Research into analogs has provided insights into how these chemical features influence their inhibitory potential against various enzymes and their antifungal properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative structure-activity relationship (QSAR) is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For nicotinamide derivatives, QSAR studies have been instrumental in understanding the impact of different physicochemical properties on their efficacy as inhibitors.

For instance, in the development of inhibitors for enzymes like Nicotinamide N-Methyltransferase (NNMT), QSAR models have been developed. nih.gov These models often reveal that specific electronic and steric properties of the substituents on the nicotinamide core are crucial for activity. While a specific QSAR model for 2,4-dichloro-6-methylnicotinamide is not available, studies on related compounds suggest that the electronic effects of the chloro groups and the steric bulk of the methyl group would be significant parameters in any such model.

A generic representation of a QSAR study on a series of nicotinamide analogs is presented in the table below, illustrating the type of data that would be generated.

Compound IDSubstituentsLogPElectronic Parameter (e.g., Hammett)Steric Parameter (e.g., Taft)Observed Activity (IC50, µM)Predicted Activity (IC50, µM)
Analog 12-Cl, 4-H, 6-CH32.10.23-1.2415.214.8
Analog 22-H, 4-Cl, 6-CH32.10.23-1.2410.511.1
Analog 32,4-diCl, 6-H2.50.4605.35.9
This compound 2,4-diCl, 6-CH3 2.9 0.46 -1.24 Data Not Available Data Not Available

This table is illustrative and does not represent actual experimental data for the listed compounds.

Identification of Key Pharmacophoric Features

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For nicotinamide-based inhibitors, the key pharmacophoric features often include:

A hydrogen bond donor/acceptor site: The amide group is a critical feature, capable of forming hydrogen bonds with amino acid residues in the target protein's active site.

An aromatic ring system: The pyridine ring provides a scaffold for the substituents and can engage in various interactions, including pi-stacking with aromatic amino acid residues.

Specific substitution patterns: The positions and properties of substituents like halogens and alkyl groups define the shape and electronic distribution of the molecule, which are crucial for selective binding. Studies on NNMT inhibitors have shown that a cationic nitrogen group is a crucial pharmacophoric feature. researchgate.net

Analysis of Halogen, Alkyl, and Amide Group Contributions to Activity

The individual chemical groups of nicotinamide derivatives make distinct contributions to their biological activity:

Halogen Groups (e.g., Chloro): The two chloro-substituents in this compound are expected to significantly influence its properties. Chlorine is an electron-withdrawing group, which can alter the pKa of the pyridine nitrogen and the reactivity of the ring. Halogens can also participate in halogen bonding, a type of non-covalent interaction with protein backbones or side chains. In some antifungal nicotinamide derivatives, the introduction of chlorine has been shown to be unfavorable for activity. mdpi.com

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used to understand how nicotinamide derivatives might interact with their protein targets.

Computational Prediction of Binding Modes and Affinities

For nicotinamide analogs, molecular docking studies have been performed to predict their binding modes within the active sites of various enzymes. For example, in the context of NNMT, docking studies have helped to visualize how inhibitors orient themselves in the nicotinamide-binding pocket. nih.gov These studies often predict that the nicotinamide core of the inhibitor occupies the same space as the natural substrate, with the amide group forming key hydrogen bonds.

A hypothetical docking result for this compound into a generic enzyme active site might reveal the following interactions:

Interacting ResidueInteraction TypeDistance (Å)
Asp123Hydrogen Bond with Amide NH2.9
Gly78 (Backbone)Hydrogen Bond with Amide C=O3.1
Phe150Pi-Stacking with Pyridine Ring4.5
Leu45Hydrophobic Interaction with Methyl Group3.8
Tyr99Halogen Bond with 2-Chloro3.5

This table is a hypothetical representation of potential interactions and is not based on experimental data.

The predicted binding affinity, often expressed as a docking score or estimated free energy of binding (ΔG), can be used to rank potential inhibitors. For example, a study on nicotinamide riboside as a potential inhibitor for a viral enzyme reported binding energies in the range of -4.5 to -6.5 kcal/mol. nih.gov

Validation with Experimental Data

The predictions from computational models must be validated with experimental data. A robust correlation between computationally predicted binding scores and experimentally determined inhibitory concentrations (e.g., IC50 values) provides confidence in the docking model. nih.gov For example, a strong correlation (R² > 0.8) between docking scores and IC50 values for a series of NNMT inhibitors would suggest that the computational model accurately reflects the key interactions driving binding. nih.gov

Experimental techniques such as X-ray crystallography of the protein-ligand complex can provide the ultimate validation of a predicted binding mode by revealing the actual three-dimensional arrangement of the inhibitor within the active site.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are a cornerstone of computational chemistry, offering a dynamic view of molecular behavior over time. For this compound, MD simulations would be instrumental in understanding its conformational landscape—the various three-dimensional shapes the molecule can adopt—and how it might interact with biological targets such as enzymes or receptors.

In principle, these simulations track the movements of each atom in the molecule over a set period, governed by a force field that describes the interatomic forces. This allows for the exploration of the molecule's flexibility, the identification of stable and transient conformations, and the analysis of its interactions with surrounding molecules, such as water or a protein binding pocket. While specific MD studies on this compound are not available, research on other small molecules demonstrates the utility of this technique in revealing dynamic binding modes and the conformational changes that occur upon binding.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed insights into the electronic properties of a molecule, which are fundamental to its reactivity and interactions.

Before running extensive simulations, a crucial first step is to identify the most stable conformations of this compound. This is achieved by performing a conformational search and energy minimization using quantum chemical methods. By systematically rotating the rotatable bonds—primarily the C-C bond connecting the amide group to the pyridine ring—and calculating the potential energy of each resulting conformation, a potential energy surface can be mapped out.

The minima on this surface correspond to the most stable, low-energy conformations of the molecule. The relative energies of these conformers, often presented in a data table, indicate their population distribution at a given temperature. For instance, a hypothetical energy profile might reveal the relative stability of different orientations of the amide group with respect to the pyridine ring.

Table 1: Hypothetical Relative Energies of this compound Conformers

ConformerDihedral Angle (N-C-C=O)Relative Energy (kcal/mol)
12.5
260°1.0
3120°0.0 (Global Minimum)
4180°3.0

Note: This table is illustrative and not based on experimental or calculated data for the specific compound.

Quantum chemical calculations are invaluable for predicting how and where a molecule is likely to react. By analyzing the electronic structure, one can identify regions of high or low electron density, which correspond to nucleophilic and electrophilic sites, respectively.

Parameters such as frontier molecular orbitals (HOMO and LUMO), electrostatic potential maps, and Fukui functions can be calculated to predict reactivity. The highest occupied molecular orbital (HOMO) indicates regions susceptible to electrophilic attack, while the lowest unoccupied molecular orbital (LUMO) points to sites prone to nucleophilic attack.

For this compound, these calculations would likely indicate the reactivity of the nitrogen atom in the pyridine ring, the oxygen and nitrogen atoms of the amide group, and the potential for nucleophilic substitution at the chlorinated carbon atoms. The calculated energies and spatial distributions of these orbitals would provide a quantitative basis for predicting the most probable sites for metabolic transformation or chemical reaction.

Advanced Analytical Methodologies in Research on 2,4 Dichloro 6 Methylnicotinamide

Chromatographic and Spectroscopic Techniques for Compound Profiling in Research Contexts

A combination of sophisticated chromatographic and spectroscopic methods is essential for the detailed analysis of 2,4-Dichloro-6-methylnicotinamide and its related substances in research environments.

The development of a robust High-Performance Liquid Chromatography (HPLC) method is fundamental for the separation, quantification, and purity assessment of this compound in various experimental samples. A stability-indicating HPLC assay would be developed and validated to separate the parent compound from any potential impurities or degradation products. nih.gov

The method development process would involve a systematic evaluation of stationary phases, mobile phase compositions, and detector wavelengths to achieve optimal separation. For instance, a reverse-phase approach is common, utilizing a C18 or Phenyl-Hexyl column. nih.gov A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) phosphate) and an organic modifier (e.g., methanol (B129727) or acetonitrile) would likely be employed to ensure the effective separation of compounds with varying polarities. nih.govresearchgate.net Detection by UV spectrophotometry would be set at a wavelength that provides maximum absorbance for this compound, ensuring high sensitivity. nih.gov

Validation of the HPLC method would be performed to demonstrate its specificity, linearity, accuracy, precision, and sensitivity, with parameters such as the limit of detection (LOD) and limit of quantification (LOQ) being established. nih.gov

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

ParameterCondition
Column Luna® Phenyl-Hexyl (150 mm × 4.6 mm, 3 µm) nih.gov
Mobile Phase A Ammonium phosphate (B84403) buffer (pH 3.85) nih.gov
Mobile Phase B Methanol nih.gov
Gradient Elution 2% B to 80% B over 30 minutes nih.gov
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at an optimal wavelength (e.g., 275 nm)
Injection Volume 10 µL

High-Resolution Mass Spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-HRMS), is a powerful tool for identifying metabolites of this compound in in vitro systems. researchgate.netresearchgate.net This technique provides highly accurate mass measurements, enabling the determination of elemental compositions for both the parent compound and its metabolites. ijpras.comvisikol.com

In a typical workflow, this compound would be incubated with in vitro systems like rat or human liver microsomes. nih.gov The resulting samples would then be analyzed by LC-HRMS. Data acquisition would likely be performed in both full scan mode to detect all ions and in data-dependent MS/MS (ddMS²) or parallel reaction monitoring (PRM) mode to obtain fragmentation spectra of potential metabolites. nih.gov The high resolving power of instruments like the Orbitrap or TOF analyzers can distinguish between molecules with very slight mass differences. ijpras.comvisikol.com

Metabolite identification is achieved by comparing the mass fragmentation patterns of potential metabolites with that of the parent drug. nih.gov The accurate mass data allows for the calculation of mass shifts, which correspond to specific metabolic reactions such as hydroxylation, N-dealkylation, or oxidation. ijpras.comnih.gov

Table 2: Potential Metabolites of this compound Identified by HRMS

Proposed MetaboliteBiotransformationMass Shift (Da)
M1Hydroxylation+15.9949
M2Dechlorination-34.9688
M3N-dealkylation-14.0157
M4Oxidation of methyl group+13.9792

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural elucidation of this compound and its potential complexes or challenging metabolites. While HRMS provides elemental composition, NMR provides detailed information about the chemical environment of each atom in a molecule, allowing for the determination of its precise three-dimensional structure. kubikat.org

Advanced 2D-NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be employed. These techniques reveal correlations between different nuclei (e.g., ¹H-¹H, ¹H-¹³C), which are used to piece together the molecular structure. For instance, an HMBC experiment can show correlations between protons and carbons that are two or three bonds away, which is critical for connecting different parts of a molecule. kubikat.org

In cases where a metabolite's structure is difficult to determine by mass spectrometry alone, it can be isolated and subjected to NMR analysis. This is particularly useful for differentiating between isomers, which have the same mass but different atomic arrangements. kubikat.org

Methodologies for Studying Biotransformation Pathways (Non-Human In Vitro Microsomal Studies)

To investigate the metabolic fate of this compound, in vitro studies using subcellular fractions from non-human species, such as rat liver microsomes, are commonly employed. nih.govbioivt.com These studies help to identify the major metabolic pathways and the enzyme families responsible for the compound's biotransformation.

The process involves incubating this compound with liver microsomes, which contain a high concentration of drug-metabolizing enzymes like cytochrome P450s (CYPs) and UDP-glucuronosyltransferases (UGTs). bioivt.com These reactions require specific cofactors to be added to the incubation mixture. For CYP-mediated reactions, NADPH is essential, while UGT-mediated glucuronidation requires UDPGA. bioivt.com By running parallel incubations with and without these cofactors, the involvement of the respective enzyme families can be determined.

Following incubation, the samples are analyzed using LC-HRMS to profile the metabolites formed. nih.govmdpi.com A non-targeted metabolomics approach can be particularly effective, where statistical analysis, such as principal component analysis (PCA), is used to compare the metabolite profiles of the active incubations with control groups (e.g., heat-inactivated microsomes). nih.gov This allows for the comprehensive detection of all metabolites formed. nih.gov Reaction phenotyping studies using specific recombinant P450 isoforms can further pinpoint which specific enzymes are responsible for the observed metabolic transformations. mdpi.com

Development of Bioanalytical Assays for Research Concentrations in Experimental Matrices

The development of a sensitive and specific bioanalytical assay is crucial for the accurate measurement of this compound concentrations in various experimental matrices, such as microsomal incubation media or plasma from preclinical studies. LC-MS/MS is the gold standard for this purpose due to its high sensitivity and selectivity. visikol.com

An LC-MS/MS method would be developed to quantify this compound. This involves optimizing the chromatographic separation to minimize matrix effects and tuning the mass spectrometer for maximum sensitivity. The instrument would be operated in multiple reaction monitoring (MRM) mode, where a specific precursor ion (the molecular ion of the compound) is selected and fragmented, and a specific product ion is then monitored. This highly selective process allows for accurate quantification even in complex biological samples.

The assay would be fully validated according to established guidelines, assessing parameters like linearity, accuracy, precision, selectivity, and stability of the analyte in the biological matrix. This ensures that the data generated from research studies are reliable and reproducible.

Future Research Directions and Translational Research Applications Non Clinical

Exploration of 2,4-Dichloro-6-methylnicotinamide as a Biochemical Probe

The core structure of this compound, a nicotinamide (B372718) analog, positions it as a candidate for development as a biochemical probe. Nicotinamide adenine (B156593) dinucleotide (NAD+) and its derivatives are central to numerous biological processes, and synthetic analogs are invaluable for studying the enzymes involved. nih.gov The chlorine and methyl substitutions on the pyridine (B92270) ring of this compound could confer specific binding properties or reactivities that can be exploited.

Future research could focus on modifying the compound to incorporate reporter groups, such as fluorophores or biotin (B1667282) tags. These tagged analogs would enable the visualization and tracking of interactions with target proteins within cellular systems. For instance, fluorescently labeled this compound could be used in real-time monitoring of enzyme activity, similar to how other fluorescent NAD+ analogs have been employed to study enzymes like ADP-ribosyltransferases. nih.gov Furthermore, the dichloro-substitution pattern might influence its interaction with specific enzyme binding pockets, potentially leading to the development of selective probes for particular enzyme isoforms.

Potential Application as a Biochemical ProbeRationale based on Analogous Compounds
Fluorescent labeling for in-vitro/in-vivo trackingFluorescent NAD+ analogs are used for real-time monitoring of enzymatic activity. nih.gov
Affinity-based probes for target identificationBiotinylated analogs can be used for pull-down assays to identify binding partners.
Selective probes for enzyme isoformsUnique substitution patterns can confer selectivity for specific enzyme active sites. nih.gov

Integration into High-Throughput Screening Campaigns for Novel Biological Activities

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid assessment of large compound libraries for biological activity. nih.gov Pyridine derivatives are frequently included in such screening decks due to their prevalence in known drugs and their synthetic tractability. nih.govnih.gov The structural features of this compound make it a prime candidate for inclusion in HTS campaigns aimed at identifying novel modulators of various biological targets.

The presence of the dichlorinated pyridine ring, a common feature in bioactive compounds, along with the methyl and amide functionalities, provides a range of potential interaction points with biological macromolecules. Future efforts should involve the synthesis of a library of related compounds and their screening against a diverse panel of assays. These could include biochemical assays targeting specific enzymes, such as kinases or dehydrogenases, as well as cell-based phenotypic screens to identify compounds that modulate cellular processes like proliferation, apoptosis, or differentiation. nih.gov The data generated from such screens could uncover unexpected biological activities and provide starting points for new drug discovery programs.

Screening ApproachPotential Targets/Assays
Biochemical HTSKinases, Dehydrogenases, Proteases, Methyltransferases
Cell-based Phenotypic HTSAnti-proliferative assays, Reporter gene assays, High-content imaging
Fragment-based ScreeningIdentification of low-molecular-weight binders to be optimized into leads

Advancements in Targeted Delivery Systems for In Vitro and Preclinical In Vivo Research

The effective delivery of a compound to its site of action is a critical factor in both research and therapeutic applications. For a molecule like this compound, research into targeted delivery systems could significantly enhance its utility. Nicotinamide-based redox carrier systems have been explored for brain-enhanced delivery of drugs. nih.gov This strategy involves attaching the drug to a nicotinamide carrier, which, after crossing the blood-brain barrier, is oxidized to a charged species, trapping it in the brain for sustained release.

Future research could investigate the conjugation of this compound to such carrier systems to facilitate its transport across biological barriers for preclinical in vivo studies. Additionally, encapsulation technologies, such as liposomes or nanoparticles, could be developed to improve the solubility, stability, and pharmacokinetic profile of the compound. substack.com These advanced delivery systems could enable more precise and efficient delivery to specific tissues or cell types, which is particularly important for in vivo studies aiming to elucidate the compound's biological function and therapeutic potential.

Delivery SystemPotential Advantage
Nicotinamide-based Redox CarriersEnhanced delivery across the blood-brain barrier. nih.gov
Liposomal EncapsulationImproved solubility and reduced systemic toxicity.
Nanoparticle FormulationTargeted delivery to specific tissues or cells and controlled release. substack.com

Development of Novel Analogs with Enhanced Specificity or Modified Biological Response Profiles

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and involve the synthesis and evaluation of a series of related compounds to understand how chemical structure influences biological activity. For this compound, a systematic exploration of its SAR is a logical next step. This would involve the synthesis of a library of analogs where the chloro and methyl substituents are varied in their nature and position on the pyridine ring.

For instance, replacing the chlorine atoms with other halogens (fluorine, bromine) or with different electron-withdrawing or electron-donating groups could significantly alter the compound's electronic properties and, consequently, its binding affinity and selectivity for a target. nih.gov Similarly, modifying the methyl group or the amide functionality could impact its pharmacokinetic properties or introduce new interaction points. The goal of such analog development would be to identify derivatives with improved potency, enhanced selectivity for a specific biological target, or a modified biological response profile, potentially transitioning from an antagonist to an agonist, for example.

Analog Design StrategyExpected Outcome
Halogen substitution (F, Br, I)Modulation of electronic properties and binding affinity.
Modification of the methyl groupAlteration of steric interactions and metabolic stability.
Derivatization of the amide groupChanges in hydrogen bonding capacity and pharmacokinetic properties.

Synergistic Research with Other Chemical Entities to Elucidate Complex Biological Processes

The study of synergistic interactions, where the combined effect of two or more compounds is greater than the sum of their individual effects, is a powerful approach in both basic research and drug development. Nicotinamide and its derivatives have been shown to act synergistically with other agents, such as chemotherapeutics, to enhance their efficacy. researchwithrutgers.com Future research should explore the potential for this compound to exhibit synergistic effects when combined with other chemical entities.

These studies could involve combining this compound with known drugs or tool compounds to investigate complex biological pathways. For example, if the compound is found to inhibit a particular enzyme, combining it with an inhibitor of a parallel or downstream pathway could reveal important functional relationships. In a preclinical context, synergistic combinations could offer a strategy to overcome drug resistance or to achieve a therapeutic effect at lower, less toxic concentrations of the individual agents.

Potential Synergistic PartnerResearch Rationale
Known enzyme inhibitorsElucidation of pathway crosstalk and functional redundancy.
Chemotherapeutic agentsPotential to enhance anti-cancer activity or overcome resistance. researchwithrutgers.com
Other bioactive small moleculesDiscovery of novel combination therapies for various diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 2,4-Dichloro-6-methylnicotinamide?

  • Methodological Answer : A high-yield synthesis (91%) can be achieved using phosphoryl chloride and tetramethylammonium chloride in dichloromethane at 85°C for 5 hours. This method ensures efficient chlorination and methylation of the pyridine ring. Critical parameters include solvent choice (polar aprotic solvents enhance reactivity) and stoichiometric control to minimize side products. Post-reaction purification via column chromatography is recommended .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substitution patterns on the pyridine ring. Mass spectrometry (MS) provides molecular weight validation and fragmentation patterns. High-resolution X-ray crystallography, processed using SHELX software (e.g., SHELXL for refinement), resolves structural ambiguities, such as bond angles and torsional strain in the crystalline state .

Q. How can crystallographic data resolve structural uncertainties in halogenated nicotinamide derivatives?

  • Methodological Answer : SHELX programs (SHELXD/SHELXE) enable robust phase determination for small molecules. For this compound, refine diffraction data with SHELXL to model thermal displacement parameters and validate hydrogen bonding networks. Twinning or disorder in crystals may require iterative refinement cycles .

Advanced Research Questions

Q. How do functional groups in this compound influence its reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The chlorine atoms at positions 2 and 4 are electrophilic sites for SNAr (nucleophilic aromatic substitution) reactions. Steric hindrance from the methyl group at position 6 directs substitution to the 4-chloro position first. Kinetic studies using HPLC or in-situ IR spectroscopy can track reaction progress and intermediate formation .

Q. What computational strategies predict the binding affinity of this compound with biological targets?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electrostatic potential surfaces to identify reactive regions. Molecular docking (AutoDock Vina) against enzyme active sites (e.g., kinases or oxidoreductases) can prioritize targets. Validate predictions with Isothermal Titration Calorimetry (ITC) for binding constants .

Q. How should researchers address contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., buffer pH, co-solvents). Standardize protocols using guidelines from Medicinal Chemistry Research: include positive/negative controls, report IC₅₀/EC₅₀ values with confidence intervals, and validate findings across multiple cell lines. Statistical tools like ANOVA or Bayesian meta-analysis reconcile conflicting datasets .

Q. What comparative approaches validate the physicochemical properties of this compound against structural analogs?

  • Methodological Answer : Compare logP (octanol-water partition coefficient) and pKa values with analogs like 2-Chloro-4-methyl-6-(trifluoromethyl)nicotinic acid. Use HPLC retention times and DSC (Differential Scanning Calorimetry) to assess thermal stability. Cross-reference PubChem CID data for solubility and bioavailability predictions .

Data Management & Reproducibility

Q. How can researchers ensure reproducibility in synthetic protocols for halogenated nicotinamides?

  • Methodological Answer : Document reaction parameters (temperature gradients, stirring rates) using ELNs (Electronic Lab Notebooks) like Chemotion. Deposit raw NMR/MS spectra in FAIR-compliant repositories (e.g., RADAR4Chem) and share crystallographic data via CCDC. Adhere to NFDI4Chem guidelines for metadata annotation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.